molecular formula C23H21N5O3 B6527665 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-methoxyphenyl)acetamide CAS No. 946292-39-3

2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B6527665
CAS No.: 946292-39-3
M. Wt: 415.4 g/mol
InChI Key: FDRCYVKAGLMQPK-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a cyclopropyl group at position 6, a phenyl group at position 1, and an N-(2-methoxyphenyl)acetamide side chain at position 5 (Figure 1). The pyrazolo[3,4-d]pyrimidine scaffold is a heterocyclic system known for its pharmacological versatility, including antimicrobial and antitumor activities . The cyclopropyl group may enhance metabolic stability and lipophilicity, while the 2-methoxyphenyl acetamide moiety could influence receptor binding through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

2-(6-cyclopropyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-31-19-10-6-5-9-18(19)25-20(29)14-27-21(15-11-12-15)26-22-17(23(27)30)13-24-28(22)16-7-3-2-4-8-16/h2-10,13,15H,11-12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRCYVKAGLMQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-methoxyphenyl)acetamide is a synthetic derivative belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. The unique structural features of this compound suggest potential interactions with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The IUPAC name of the compound is 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-methoxyphenyl)acetamide. Its molecular formula is C20H20N4O2C_{20}H_{20}N_4O_2, with a molecular weight of approximately 364.40 g/mol. The compound features a cyclopropyl group and a methoxyphenyl acetamide moiety, which may contribute to its biological activity.

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with specific enzymes or receptors involved in critical cellular pathways. The structural characteristics suggest that it may inhibit certain kinases or modulate signal transduction pathways associated with cancer cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties by inhibiting key signaling pathways in cancer cells. For instance:

  • Inhibition of EGFR : Compounds similar to 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-methoxyphenyl)acetamide have shown promising results against the epidermal growth factor receptor (EGFR). One study reported IC50 values as low as 14.8 nM for related compounds against various cancer cell lines (A549 and HT29) .
CompoundTargetIC50 (nM)Cell Line
Compound 1EGFR14.8A549
Compound 2HER2682HT29
Compound 3VEGFR9H1975

Antimicrobial Activity

Additionally, derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated antimicrobial properties. A study highlighted that compounds within this class exhibited moderate to high activity against various bacteria such as Staphylococcus aureus and Escherichia coli .

Case Studies

Case Study 1: Anticancer Efficacy
A recent investigation assessed the cytotoxic effects of a series of pyrazolo[3,4-d]pyrimidine derivatives on human lung cancer cell lines. The study found that modifications to the phenyl ring significantly impacted potency against EGFR inhibition. The most effective compound demonstrated an IC50 value of 7.55 µM against A549 cells .

Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial activity of related compounds against pathogenic strains. The results indicated that certain derivatives exhibited up to a 16-fold increase in potency compared to standard antibiotics like ampicillin .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrazolo[3,4-d]pyrimidine Derivatives

Compound 15a,b ():
  • Structure: Pyrazolo[3,4-d]pyrimidin-4(3H)-one core with 5-ethoxymethyleneamino and 4-carbonitrile substituents.
  • Activity : Demonstrated antimicrobial activity against bacterial and fungal strains .
  • Key Difference : Lacks the cyclopropyl and phenyl groups, which may reduce steric bulk and alter target specificity.
LY231514 ():
  • Structure : Pyrazolo[3,4-d]pyrimidine linked to a glutamic acid derivative.
  • Activity : Potent antitumor agent targeting folate metabolism .
  • Key Difference : The glutamic acid side chain enhances water solubility, contrasting with the lipophilic acetamide group in the target compound.

N-(2-Methoxyphenyl)acetamide Derivatives

Compound 39 ():
  • Structure : Quinazoline-2-sulfonyl core with N-(2-methoxyphenyl)acetamide.
  • Activity : Exhibited significant anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines .
  • Key Difference : The quinazoline sulfonyl group may engage in different binding interactions compared to the pyrazolo[3,4-d]pyrimidine core.

Structural and Functional Analysis: Data Table

Compound Name/ID Core Structure Substituents Biological Activity Source
Target Compound Pyrazolo[3,4-d]pyrimidine 6-cyclopropyl, 1-phenyl, N-(2-methoxyphenyl)acetamide Predicted antimicrobial/antitumor N/A
Compound 15a,b () Pyrazolo[3,4-d]pyrimidin-4(3H)-one 5-ethoxymethyleneamino, 4-carbonitrile Antimicrobial
Compound 39 () Quinazoline-2-sulfonyl N-(2-methoxyphenyl)acetamide Anti-cancer (HCT-1, MCF-7)
LY231514 () Pyrazolo[3,4-d]pyrimidine Glutamic acid derivative Antitumor

Research Findings and Implications

Structural Impact on Activity: The cyclopropyl group in the target compound may improve metabolic stability compared to smaller substituents (e.g., ethoxymethyleneamino in Compound 15a,b) .

Pharmacological Predictions :

  • The combination of a pyrazolo[3,4-d]pyrimidine core with a 2-methoxyphenyl acetamide side chain could synergize antimicrobial and anticancer effects, as seen in structurally related compounds .

Synthesis Challenges :

  • The cyclopropyl and phenyl groups may complicate synthetic routes compared to simpler analogues, requiring advanced cyclopropanation and coupling techniques .

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